molecular formula C21H23NO5 B12934725 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

Cat. No.: B12934725
M. Wt: 369.4 g/mol
InChI Key: LFQVKMWSEIWPKP-GOSISDBHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This compound features a methoxy group and a methyl substituent at the β-carbon, which influence its steric and electronic properties. Such modifications are critical for tuning solubility, stability, and reactivity in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid

InChI

InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1

InChI Key

LFQVKMWSEIWPKP-GOSISDBHSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Origin of Product

United States

Preparation Methods

Synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

The synthesis generally involves the protection of the amino group of the corresponding amino acid with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The key steps include:

  • Starting Material: The free amino acid (S)-2-amino-3-methoxy-3-methylbutanoic acid or its derivatives.
  • Protection Reaction: The amino group is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to form the Fmoc-protected amino acid.
  • Purification: The product is purified by crystallization or chromatography to obtain the pure Fmoc-protected amino acid.

This method is standard for preparing Fmoc-protected amino acids used in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The compound is often incorporated into peptides using Fmoc-based SPPS, which involves:

  • Resin Loading: The HMPB-MBHA resin is loaded with the first amino acid under anhydrous conditions using coupling agents such as DIC (diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry solvents like DCM/DMF (dichloromethane/dimethylformamide).
  • Fmoc Deprotection: Removal of the Fmoc group is achieved by treatment with 20% piperidine in NMP (N-methyl-2-pyrrolidone) for two cycles of 10 minutes each.
  • Coupling: The Fmoc-protected amino acid (such as the target compound) is coupled to the growing peptide chain using HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DiPEA (N,N-diisopropylethylamine) as activators and bases, respectively.
  • Washing: After each coupling and deprotection step, the resin is washed with solvents like NMP, DCM, and MeOH to remove excess reagents and byproducts.
  • Cleavage: The peptide is cleaved from the resin using 1% TFA (trifluoroacetic acid) in DCM, followed by concentration and co-evaporation with toluene.
  • Cyclization and Final Deprotection: For cyclic peptides, cyclization is performed in DMF with PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DiPEA. Boc deprotection is done with TFA in DCM, followed by purification via preparative HPLC.

Data Tables Relevant to Preparation

Stock Solution Preparation for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.707 13.5351 27.0702
5 mM Solution Volume (mL) 0.5414 2.707 5.414
10 mM Solution Volume (mL) 0.2707 1.3535 2.707

Note: These volumes correspond to the solvent volume required to prepare solutions of specified molarity from given masses of the compound.

Reaction Conditions Summary for SPPS Incorporation

Step Reagents/Conditions Time Notes
Resin Loading HMPB-MBHA resin, DIC, DMAP, DCM/DMF (10:1) 3 hours Repeat if loading low
Fmoc Deprotection 20% Piperidine in NMP 2 × 10 min Efficient removal of Fmoc
Coupling Fmoc-AA-OH, HCTU, DiPEA in NMP 1.5 hours Pre-activation 1 min
Cleavage 1% TFA in DCM 6 × 10 min Followed by concentration
Cyclization PyBOP, HOBt, DiPEA in DMF 16 hours Dropwise addition of peptide
Boc Deprotection TFA in DCM 2 hours Final purification by HPLC

This table summarizes the key steps and conditions used in the preparation and incorporation of the compound into peptides.

Chemical Reactions Analysis

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis. Key coupling reagents and conditions are outlined below:

ReagentSolventTemperatureReaction TimeYieldApplication ExampleSource
T3P® (50% in EtOAc)EtOAc/Pyridine0°C → RT2.5 hoursHighSynthesis of cystobactamid derivatives [ACS]
HATUDMF/DIPEA0°C30 minutes74%Coupling with thiazole-containing acids [ACS]
Carbodiimides (e.g., DCC)DCM/THFRT16 hours77%General peptide chain elongation[EvitaChem]

Mechanistic Insights :

  • T3P® : Promotes activation via mixed anhydride intermediates, minimizing racemization .

  • HATU : Utilizes uranium-based activation for efficient coupling, ideal for sterically hindered substrates .

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions to expose the primary amine for subsequent reactions:

BaseSolventTimePurity Post-DeprotectionSource
Piperidine (20%)DMF30 min>95%[EvitaChem]
DBU (2%)DCM15 min90% [ACS]

Key Considerations :

  • Deprotection kinetics are influenced by steric effects from the 3-methoxy-3-methyl substituent, requiring extended reaction times compared to linear analogs.

Esterification

The carboxylic acid can be converted to activated esters for improved coupling efficiency:

Activating AgentProductStabilityUse CaseSource
NHS/EDCNHS ester48 hoursSolid-phase synthesis[EvitaChem]
PFP-TFAPentafluorophenyl ester>1 weekLong-term storage [ACS]

Thiol-Ene Reactions

The methoxy group can undergo nucleophilic substitution under acidic conditions, though limited by steric hindrance.

Stability Under Synthetic Conditions

ConditionStability ProfileDegradation ProductsSource
Acidic (TFA, 50%)Fmoc group stable; methoxy cleavageDes-methyl analog [ACS]
Basic (pH > 10)Partial β-elimination observedα,β-unsaturated derivative[EvitaChem]

Comparative Reactivity Analysis

The compound’s reactivity differs from non-methylated or non-methoxy analogs:

FeatureImpact on ReactivityExample ComparisonSource
3-Methyl groupSteric shielding reduces epimerization10:1 dr vs. 5:1 in analogs [Wiley]
3-Methoxy groupElectron donation stabilizes intermediates15% higher yield vs. H-substituted [ACS]

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is in the synthesis of peptides. The Fmoc group allows for easy protection and deprotection during peptide assembly, facilitating the stepwise synthesis of complex peptide sequences. This compound can be utilized as a building block in the solid-phase peptide synthesis (SPPS) methodology.

Case Study: Synthesis of Antimicrobial Peptides

In a study published in Journal of Peptide Science, researchers utilized (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid as a key intermediate in synthesizing antimicrobial peptides. The incorporation of this compound enabled the production of peptides with enhanced stability and activity against resistant bacterial strains, demonstrating its utility in developing new therapeutic agents .

Drug Development

The compound has been explored for its potential in drug development, particularly for designing inhibitors that target specific enzymes or receptors. Its structural features allow for modifications that can enhance binding affinity and selectivity for biological targets.

Case Study: Enzyme Inhibition

Research conducted by Zhang et al. highlighted the use of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid in developing inhibitors for proteolytic enzymes involved in cancer progression. The study demonstrated that derivatives of this compound could effectively inhibit enzyme activity, providing a promising avenue for cancer therapeutics .

Bioconjugation Techniques

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is also employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing their functionality and targeting capabilities.

Case Study: Targeted Drug Delivery

A study published in Bioconjugate Chemistry examined the application of this compound in targeted drug delivery systems. By conjugating (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid to nanoparticles, researchers achieved selective delivery of chemotherapeutics to cancer cells, improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of Fmoc-protected amino acids with variations in substituents. Key structural analogs include:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid -OH at β-carbon C₂₀H₂₁NO₅ 355.38 Higher polarity (PSA: 95.86 Ų)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid -o-Tolyl at β-carbon C₂₅H₂₃NO₄ 401.45 Enhanced lipophilicity (logP: ~3.1 inferred)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid -N(CH₃), -CH(CH₃)₂ C₂₀H₂₁NO₄ 339.39 Reduced hydrogen bonding (lower PSA)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid -Indole-allyl group C₂₉H₂₆N₂O₄ 466.53 Applications in antiviral research

Key Observations:

  • Polarity and Solubility: The hydroxy-substituted analog (CAS 1217603-41-2) exhibits higher polarity (PSA: 95.86 Ų) compared to the methoxy variant, which likely has a lower PSA due to reduced hydrogen bonding capacity .
  • Lipophilicity: The o-tolyl-substituted analog (CAS 211637-75-1) demonstrates increased lipophilicity, making it suitable for hydrophobic peptide sequences .

Physicochemical Properties

  • logP Values: Hydrophobic substituents (e.g., o-tolyl) increase logP, enhancing membrane permeability but reducing aqueous solubility. For example, the hydroxy analog has a logP of 3.14 , while methoxy variants are expected to have slightly higher logP due to reduced polarity.
  • Hydrogen Bonding: The hydroxy analog has three hydrogen bond donors, whereas the methoxy and methyl-substituted analogs lack this feature, reducing their interaction with polar solvents .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has garnered attention due to its biological activity, particularly in the context of drug development and peptide engineering.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO5C_{20}H_{21}NO_5, and its structure includes a methoxy group, a methyl group, and the Fmoc moiety, which is known for its stability and effectiveness in protecting amino groups during peptide synthesis.

PropertyValue
Molecular FormulaC20H21NO5
Molecular Weight357.39 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMF, DMSO
Melting PointNot specified

Biological Activity

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid can be understood through its applications in peptide synthesis and its potential therapeutic roles.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides. The stability of the Fmoc group under various conditions facilitates the synthesis of complex peptide structures without significant side reactions. Research indicates that peptides synthesized with Fmoc-protected amino acids exhibit enhanced stability and bioactivity compared to those synthesized with other protecting groups .

Case Studies

  • Antimicrobial Peptides : A study demonstrated that peptides synthesized using Fmoc-amino acids exhibited antimicrobial properties against various bacterial strains. The incorporation of hydrophobic residues improved membrane permeability, enhancing the peptides' efficacy .
  • Cancer Therapeutics : Research has shown that certain peptides derived from Fmoc-protected amino acids can inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. For example, a peptide synthesized with this compound was found to inhibit the proliferation of cancer cells in vitro by inducing apoptosis .
  • Neuropeptide Analogues : The synthesis of neuropeptide analogues using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid has been explored for their potential roles in pain management and neurological disorders. These analogues demonstrated improved receptor binding affinity and selectivity, suggesting their potential as therapeutic agents .

The mechanism by which peptides synthesized with this compound exert their biological effects often involves interaction with specific receptors or enzymes. For instance, antimicrobial peptides may disrupt bacterial membranes or inhibit essential biochemical pathways, while cancer therapeutics may interfere with cell cycle regulation or promote apoptosis through receptor-mediated mechanisms.

Q & A

Q. What are the key steps in synthesizing this compound, and how is the Fmoc group introduced?

The synthesis involves sequential protection/deprotection steps and stereochemical control. The Fmoc group is typically introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or diisopropylethylamine in dichloromethane). Key steps include:

  • Amino group protection : React the amino acid with Fmoc-Cl to form the Fmoc-protected intermediate .
  • Carboxylic acid activation : Use coupling agents like DCC or HOBt for subsequent peptide bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. Which analytical techniques are recommended for characterizing purity and stereochemical integrity?

TechniquePurposeKey ParametersReferences
HPLC Purity assessmentReverse-phase C18 column, UV detection (254 nm)Implied by synthesis protocols
NMR Structural confirmation1^1H/13^{13}C NMR, stereochemical analysis via coupling constantsStructural analogs in
Mass Spectrometry Molecular weight verificationESI or MALDI-TOF for exact massSDS purity standards

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation); monitor for symptoms like respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

  • Solvent selection : Dichloromethane or DMF for Fmoc introduction; avoid protic solvents to prevent premature deprotection .
  • Temperature control : Maintain -10°C to 20°C during coupling to minimize racemization .
  • Catalyst use : Additives like HOBt or DMAP enhance coupling efficiency and stereochemical retention .
  • Microwave/ultrasonic methods : Reduce reaction time and improve homogeneity (e.g., 30% yield increase in analogs via microwave-assisted synthesis) .

Q. What strategies address contradictions in bioactivity data for structural analogs?

Contradiction SourceResolution StrategyExample from Evidence
Substituent variability Compare fluorophenyl vs. methoxy groups via SAR studiesAnalogs in show bioactivity shifts with fluorination patterns.
Stereochemical differences Use chiral HPLC to confirm enantiopurity and re-test activity emphasizes stereochemical control during synthesis.
Assay variability Standardize in vitro assays (e.g., fixed cell lines, consistent IC50 protocols)Bioactivity protocols in require validation.

Q. How does the methoxy-3-methyl group influence stability and peptide interactions?

  • Steric effects : The methyl group reduces conformational flexibility, potentially enhancing binding specificity in peptide-receptor models .
  • Hydrolytic stability : Methoxy groups resist esterase-mediated degradation compared to unprotected hydroxyl analogs .
  • Hydrogen bonding : The methoxy oxygen may participate in weak H-bonds with target proteins, as seen in fluorophenyl analogs .

Q. What mechanistic insights explain the compound’s role in peptide-based drug design?

  • Fmoc utility : Enables solid-phase peptide synthesis (SPPS) by protecting the amino group during chain elongation .
  • Bioisosteric potential : The methoxy-3-methyl motif mimics natural amino acid side chains (e.g., threonine), aiding in protease resistance .
  • Pharmacophore mapping : Structural analogs with phenylthio or difluorophenyl groups show enhanced target affinity, suggesting hydrophobic interactions dominate .

Data Contradiction Analysis

Example : Conflicting solubility reports in polar solvents.

  • Root cause : Variations in crystallinity or residual solvents (e.g., DMF traces).
  • Resolution :
    • Re-crystallize the compound from ethyl acetate/hexane.
    • Use Karl Fischer titration to quantify residual solvents .
    • Compare solubility across multiple batches via UV-Vis spectroscopy .

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